molecular formula C27H22Cl2N2O3 B12465666 N-(3,4-dichlorophenyl)-4-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzamide

N-(3,4-dichlorophenyl)-4-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzamide

Cat. No.: B12465666
M. Wt: 493.4 g/mol
InChI Key: UXVOQSBMTIMSRK-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-4-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzamide is a synthetic organic compound It is characterized by the presence of a dichlorophenyl group, a dioxoisoindoline moiety, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-4-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoindoline Core: This can be achieved through the cyclization of a suitable precursor, such as a phthalic anhydride derivative, under acidic or basic conditions.

    Introduction of the Dichlorophenyl Group: This step may involve a nucleophilic substitution reaction where a dichlorophenyl halide reacts with the isoindoline core.

    Formation of the Benzamide Structure: The final step could involve the coupling of the intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-4-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halides (e.g., Cl₂, Br₂) and bases (e.g., NaOH, KOH) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: It could serve as a lead compound for the development of new pharmaceuticals.

    Industry: The compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-4-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dichlorophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide: A similar compound with a simpler isoindoline structure.

    N-(3,4-dichlorophenyl)-4-(1,3-dioxo-5-methylisoindolin-2-yl)benzamide: A derivative with a methyl group on the isoindoline ring.

Uniqueness

N-(3,4-dichlorophenyl)-4-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzamide is unique due to its specific combination of functional groups and structural features. This uniqueness can confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C27H22Cl2N2O3

Molecular Weight

493.4 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-4-(1,3-dioxo-5-phenyl-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzamide

InChI

InChI=1S/C27H22Cl2N2O3/c28-23-13-9-19(15-24(23)29)30-25(32)17-6-10-20(11-7-17)31-26(33)21-12-8-18(14-22(21)27(31)34)16-4-2-1-3-5-16/h1-7,9-11,13,15,18,21-22H,8,12,14H2,(H,30,32)

InChI Key

UXVOQSBMTIMSRK-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1C3=CC=CC=C3)C(=O)N(C2=O)C4=CC=C(C=C4)C(=O)NC5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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